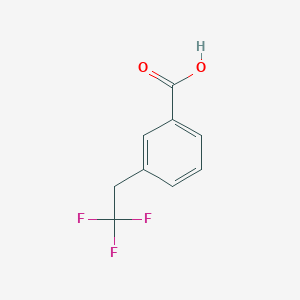

3-(2,2,2-Trifluoroethyl)benzoic acid

Description

Contextualization within Fluorinated Organic Chemistry and Aromatic Carboxylic Acid Research

Fluorinated organic compounds have garnered considerable attention in recent decades due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine into organic molecules can significantly alter their electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This has made organofluorine chemistry a cornerstone of modern drug discovery and materials science.

Aromatic carboxylic acids, such as benzoic acid and its derivatives, are fundamental building blocks in organic synthesis. They serve as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The combination of a carboxylic acid function with a fluorinated substituent on an aromatic ring, as seen in 3-(2,2,2-Trifluoroethyl)benzoic acid, creates a versatile platform for the development of new chemical entities with tailored properties. These compounds are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), offering enhanced lipophilicity and binding affinity. ossila.com

Significance of the Trifluoroethyl Moiety in Advanced Molecular Design

The trifluoroethyl group (-CH2CF3) is a key structural motif in modern medicinal chemistry. Its incorporation into a molecule can have a profound impact on its biological activity and pharmacokinetic profile. The trifluoroethyl group is often considered a bioisostere of an ethyl or ethoxy group, meaning it has a similar size and shape but different electronic properties.

The primary advantages of introducing a trifluoroethyl moiety include:

Increased Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation. This can lead to a longer half-life and improved efficacy of a drug.

Altered Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group within the trifluoroethyl moiety can influence the acidity or basicity of nearby functional groups, which can in turn affect the molecule's interaction with biological targets.

Conformational Effects: The presence of the trifluoroethyl group can influence the preferred conformation of a molecule, which can be crucial for its binding to a specific receptor or enzyme.

These properties make the trifluoroethyl group a valuable tool for medicinal chemists seeking to optimize the performance of drug candidates.

Table 1: Comparison of Physicochemical Properties of Ethyl and Trifluoroethyl Groups

| Property | Ethyl Group (-CH2CH3) | Trifluoroethyl Group (-CH2CF3) |

|---|---|---|

| Hansch Lipophilicity Parameter (π) | ~1.0 | ~1.5 |

| Sigma (σ) Inductive Effect | -0.07 | +0.25 |

| Metabolic Stability | Susceptible to oxidation | Generally resistant to oxidation |

Historical Trajectories and Key Milestones in Research Pertaining to this compound

The history of organofluorine chemistry dates back to the 19th century, with significant advancements occurring during and after World War II, largely driven by the Manhattan Project. google.com The development of fluorinated pharmaceuticals began in the mid-20th century, with the introduction of the first fluorinated steroid, fludrocortisone, in 1954. chemicalbook.comacs.org

A key milestone in the synthesis of related compounds is a patent filed in 1998 (and granted in 2001) which describes a general process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. google.com This process involves the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst. This methodology provides a viable route to compounds structurally similar to this compound and indicates the growing industrial and pharmaceutical interest in this class of molecules around that time. These trifluoroethoxybenzoic acids were highlighted as useful intermediates in the pharmaceutical industry. google.com

The continued interest in trifluoroethylated compounds is evidenced by ongoing research into new and more efficient synthetic methods. A 2023 review in Organic Chemistry Frontiers summarized the recent advances in trifluoroethylation reactions, underscoring the importance of this functional group in the development of pharmaceuticals and agrochemicals. chemicalbook.com

Detailed Research Findings

Due to the limited specific research available for this compound, this section will draw upon analogous data from closely related compounds to infer its likely properties and synthetic routes.

Synthesis and Characterization

A plausible synthetic route to this compound involves the trifluoroethylation of a suitable 3-substituted benzoic acid precursor. Based on the general method described for (2,2,2-trifluoroethoxy)benzoic acids, a likely precursor would be a 3-halobenzoic acid, such as 3-chlorobenzoic acid or 3-bromobenzoic acid. google.com

The synthesis of the related compound, 2-(2,2,2-trifluoroethoxy)benzoic acid, was achieved by reacting ethyl 2-fluorobenzoate with 2,2,2-trifluoroethanol in the presence of potassium tert-butoxide, followed by hydrolysis of the ester. mdpi.com A similar approach could be adapted for the synthesis of the 3-isomer.

Table 2: Postulated Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 3-Halobenzoic acid methyl ester, 2,2,2-Trifluoroethanol | Palladium catalyst, Ligand, Base | Methyl 3-(2,2,2-trifluoroethyl)benzoate |

| 2 | Methyl 3-(2,2,2-trifluoroethyl)benzoate | Sodium hydroxide, Water/Methanol | This compound |

The characterization of this compound would involve standard spectroscopic techniques. Based on the data for the 2-isomer, the following spectral features would be anticipated: mdpi.com

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,3-disubstituted benzene (B151609) ring. A quartet corresponding to the methylene (B1212753) protons (-CH2-) of the trifluoroethyl group would be observed, coupled to the three fluorine atoms.

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the carboxylic acid carbon, and the two carbons of the trifluoroethyl group. The carbon of the trifluoromethyl group (-CF3) would appear as a quartet due to coupling with the three fluorine atoms, and the methylene carbon (-CH2-) would also show coupling to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a triplet for the three equivalent fluorine atoms of the trifluoromethyl group, resulting from coupling to the adjacent methylene protons.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (C9H7F3O2), which is 218.04 g/mol .

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| 2-(2,2,2-Trifluoroethoxy)benzoic acid |

| 3-(Trifluoromethyl)benzoic acid |

| 3-Chlorobenzoic acid |

| 3-Bromobenzoic acid |

| Ethyl 2-fluorobenzoate |

| 2,2,2-Trifluoroethanol |

| Fludrocortisone |

| (2,2,2-Trifluoroethyl)benzene |

| Methyl 3-(2,2,2-trifluoroethyl)benzoate |

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)5-6-2-1-3-7(4-6)8(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYNRGCRLGAFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114980-36-8 | |

| Record name | 3-(2,2,2-trifluoroethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2,2,2 Trifluoroethyl Benzoic Acid and Its Precursors

Classical and Established Synthetic Routes to the Benzoic Acid Core

Traditional synthetic approaches to 3-(2,2,2-trifluoroethyl)benzoic acid typically involve the formation of the carboxylic acid functionality on an aromatic ring that already bears the 2,2,2-trifluoroethyl substituent. These methods are foundational in organic synthesis and include carboxylation of organometallic reagents and oxidation of benzylic positions.

Carboxylation Reactions of Trifluoroethylated Aromatic Precursors

The introduction of a carboxyl group onto a trifluoroethyl-substituted benzene (B151609) ring is a direct method for the synthesis of the target molecule. This is commonly achieved through the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with carbon dioxide.

One effective method is the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes. For instance, the electrocarboxylation of (1-bromo-2,2,2-trifluoroethyl)benzene (B2719685) with CO2 using a sacrificial anode has been reported to form the corresponding carboxylic acid in a 66% yield. researchgate.net This method can be applied to precursors of this compound, such as 1-bromo-3-(2,2,2-trifluoroethyl)benzene (B61911).

Alternatively, classical organometallic routes such as Grignard or organolithium chemistry can be employed. The general approach involves the reaction of 1-bromo-3-(2,2,2-trifluoroethyl)benzene with magnesium to form the Grignard reagent, or with an organolithium reagent like butyllithium (B86547) to form the corresponding aryllithium species. These intermediates are then reacted with solid carbon dioxide (dry ice) followed by acidic workup to yield the desired benzoic acid. While highly effective, these reactions require anhydrous conditions and careful handling of the reactive organometallic intermediates. The lithiation of fluorinated benzenes is a well-established process and can be directed by existing substituents on the aromatic ring. psu.eduepfl.chcore.ac.uk

Oxidation Pathways for Trifluoroethylated Toluene (B28343) Derivatives

Another fundamental approach is the oxidation of the methyl group of a trifluoroethylated toluene derivative, such as 3-(2,2,2-trifluoroethyl)toluene. This transformation is a cornerstone of aromatic acid synthesis and can be accomplished using a variety of strong oxidizing agents.

Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), which reliably convert the benzylic methyl group to a carboxylic acid. libretexts.org The reaction typically requires heating in an aqueous solution.

A related pathway involves the oxidation of 3-(2,2,2-trifluoroethyl)benzyl alcohol. Primary benzylic alcohols are readily oxidized to carboxylic acids using potent oxidizing agents. libretexts.orgnih.gov This two-step approach, where the toluene derivative is first halogenated and then hydrolyzed to the benzyl (B1604629) alcohol before oxidation, offers an alternative route. Modern methods for the oxidation of benzyl chlorides and bromides to benzoic acids also include the use of hydrogen peroxide with a catalyst like sodium tungstate (B81510) under solvent-free conditions, presenting a greener alternative. organic-chemistry.org Furthermore, trichloroisocyanuric acid in the presence of TEMPO can efficiently oxidize primary alcohols to carboxylic acids under mild conditions. researchgate.net

Novel and Catalytic Approaches for Trifluoroethyl Group Introduction

Recent advancements in organic synthesis have focused on the development of catalytic methods for the direct introduction of fluorinated alkyl groups into aromatic systems. These novel approaches offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Trifluoroethylation Strategies (e.g., C(sp²)-H Functionalization, Cross-Coupling)

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, including the introduction of trifluoroethyl groups onto aromatic rings. Palladium- and copper-based catalytic systems are particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be utilized by reacting a trifluoroethylating agent with an arylboronic acid or organostannane derivative of benzoic acid. More direct approaches involve the palladium-catalyzed C-H activation of benzoic acid derivatives, allowing for the direct installation of the trifluoroethyl group without the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net For example, a palladium-catalyzed direct trifluoroethylation of aromatic systems by C-H activation has been developed using a highly active trifluoroethyl(mesityl)iodonium salt, providing products in high yields at room temperature. nih.gov

Copper-catalyzed reactions have also been extensively studied for fluoroalkylation. These methods often involve the coupling of aryl halides with a trifluoroethyl source. acs.orgnih.govresearchgate.netrsc.org The use of directing groups on the aryl halide can significantly enhance the reactivity and selectivity of these transformations. nih.gov For instance, copper-catalyzed trifluoroethylthiolation of aryl halides has been described, showcasing the utility of copper in forming C-S bonds with fluorinated groups. acs.org The development of a palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters using the readily available CF3CH2I provides a versatile method for preparing (2,2,2-trifluoroethyl)arenes. cas.cn

| Catalyst System | Substrate Type | Trifluoroethylating Agent | Key Features |

|---|---|---|---|

| Palladium(II) Acetate | Aromatic Amides (C-H activation) | Trifluoroethyl(mesityl)iodonium salt | Direct C-H functionalization, applicable to amino acid derivatives. nih.gov |

| Copper(I) Chloride | Aryl Bromides/Chlorides with directing groups | TMSRF (e.g., TMSCF2CF3) | Enhanced reactivity for less reactive aryl halides. nih.gov |

| [Pd2(dba)3]·CHCl3 / dppf | Arylboronic Acids/Esters | CF3CH2I | First transition-metal-catalyzed 2,2,2-trifluoroethylation with this reagent. cas.cn |

Photoredox Catalysis in Fluorinated Compound Synthesis

Visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules by enabling radical-mediated transformations under mild reaction conditions. This strategy has been successfully applied to the introduction of fluoroalkyl groups, including the trifluoroethyl group, onto aromatic rings.

These reactions typically involve the generation of a trifluoroethyl radical from a suitable precursor upon irradiation with visible light in the presence of a photocatalyst. The trifluoroethyl radical then adds to the aromatic ring of a benzoic acid derivative. mdpi.comresearchgate.net A variety of trifluoroethylating agents can be used, and the reactions often exhibit broad functional group tolerance. For example, visible-light-induced nickel-catalyzed coupling of alkyl carboxylic acids with N-trifluoroethoxyphthalimide provides access to trifluoromethyl alkyl acyloins, demonstrating the potential of photoredox catalysis in C-C bond formation involving fluoroalkyl radicals. nih.gov The direct decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using visible light highlights another avenue for generating fluoroalkylated molecules. acs.org

| Photocatalyst | Substrate | Fluoroalkyl Source | Reaction Type |

|---|---|---|---|

| fac-Ir(ppy)3 | α,β-Unsaturated Carboxylic Acids | Ethyl bromodifluoroacetate | Decarboxylative difluoromethylation acs.org |

| Ruthenium complex | Arenes | Trifluoroacetic acid / Diaryl sulfoxide | C-H Trifluoromethylation mdpi.com |

| Anthraquinone-2-carboxylic acid | Heteroarenes | CF3SO2Na | Trifluoromethylation mdpi.com |

Stereoselective Synthesis of Enantiomerically Enriched Trifluoroethylated Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While the synthesis of chiral analogs of this compound is a specialized area, the principles of asymmetric synthesis can be applied to create related chiral structures containing a trifluoroethyl group.

One common strategy for achieving stereoselectivity is the use of chiral auxiliaries. wikipedia.orgnumberanalytics.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. This approach has been widely used in the synthesis of various chiral molecules. For example, in the synthesis of chiral α-SCF3-β-ketoesters, a chiral amine is used to form an enantiopure enamine, which then undergoes a stereoselective trifluoromethylthiolation. mdpi.com

Another powerful approach is asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. This has been successfully applied to the synthesis of β-trifluoromethyl α-amino acids through stereoselective hydrogenation using a chiral rhodium catalyst. nih.govacs.orgacs.org Biocatalytic methods, employing engineered enzymes, are also emerging as a valuable tool for the enantioselective synthesis of α-trifluoromethyl amines through N-H bond insertion reactions. nih.gov These methodologies, while not directly producing chiral this compound, demonstrate the feasibility of controlling stereochemistry in molecules containing the trifluoroethyl motif and could be adapted for the synthesis of more complex, chiral derivatives.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Waste Prevention: Traditional multi-step syntheses can generate significant amounts of waste. By designing synthetic routes with high atom economy, the amount of starting materials that are incorporated into the final product is maximized. For instance, catalytic cross-coupling reactions are often more atom-economical than stoichiometric reactions. cas.cnnih.gov The choice of reagents and solvents also plays a critical role in waste prevention.

Use of Safer Solvents and Reagents: Many organic reactions employ volatile and toxic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. In the context of synthesizing this compound, exploring aqueous reaction conditions for steps like nitrile hydrolysis or using recyclable catalysts can significantly reduce the environmental impact. libretexts.org Furthermore, replacing hazardous reagents with less toxic alternatives is a key aspect. For example, if an oxidation step is required, using molecular oxygen with a suitable catalyst is a greener alternative to stoichiometric heavy metal oxidants. iaea.orgresearchgate.net

Energy Efficiency: Many chemical reactions require significant energy input for heating or cooling. Designing reactions that can be performed at or near ambient temperature and pressure can lead to substantial energy savings. The use of highly active catalysts can often enable reactions to proceed under milder conditions. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, reducing the need for stoichiometric reagents that are consumed in the reaction and contribute to waste. In the synthesis of this compound, palladium-catalyzed cross-coupling reactions for the introduction of the trifluoroethyl group are a prime example of the application of this principle. cas.cnnih.govnih.gov

Renewable Feedstocks: While the synthesis of complex organofluorine compounds from renewable feedstocks is challenging, research in this area is ongoing. The development of bio-based starting materials for the aromatic core of the molecule could represent a significant step towards a more sustainable synthesis in the future.

By systematically applying these green chemistry principles, the synthesis of this compound and its precursors can be made more efficient, safer, and more environmentally friendly.

Chemical Transformations and Derivatization Strategies of 3 2,2,2 Trifluoroethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in 3-(2,2,2-trifluoroethyl)benzoic acid is a primary site for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Esterification and Amidation for Complex Derivative Synthesis

Esterification and amidation are fundamental transformations of the carboxylic acid group, enabling the incorporation of the 3-(2,2,2-trifluoroethyl)benzoyl moiety into more complex molecular architectures.

Standard acid-catalyzed esterification with alcohols can be employed to produce the corresponding esters. wikipedia.org For more complex or acid-sensitive alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or dehydrating agents like 4-trifluoromethylbenzoic anhydride (B1165640) (TFBA) in the presence of a Lewis acid catalyst can facilitate the reaction under milder conditions. wikipedia.org

Similarly, amidation reactions can be carried out to form amide derivatives. These are typically prepared from the corresponding acyl chloride, which readily reacts with primary or secondary amines. wikipedia.org Direct amidation of the carboxylic acid is also possible using various coupling reagents. rsc.org For instance, iridium-catalyzed C-H amidation of 3-substituted benzoic acids with sulfonyl azides has been shown to be an effective method, offering high efficiency and functional group compatibility. ibs.re.kr While specific examples for this compound are not prevalent in the literature, the principles of these reactions are broadly applicable to benzoic acid derivatives. ibs.re.kr

Table 1: Examples of Esterification and Amidation of Benzoic Acid Derivatives

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent | Reference |

| Benzoic acid derivative | Alcohol | Ester | Sulfuric acid | wikipedia.org |

| Benzoic acid derivative | Alcohol | Ester | 4-Trifluoromethylbenzoic anhydride (TFBA), Lewis acid | wikipedia.org |

| Benzoyl chloride derivative | Amine | Amide | - | wikipedia.org |

| 3-Substituted benzoic acid | Sulfonyl azide | Amide | Iridium catalyst | ibs.re.kr |

Decarboxylative Functionalizations and Annulation Reactions

Decarboxylative functionalization offers a powerful strategy to form new carbon-carbon or carbon-heteroatom bonds by replacing the carboxylic acid group. These reactions often proceed via radical intermediates and can be initiated by photoredox catalysis or transition metal catalysis. rsc.org Copper-catalyzed decarboxylative borylation, for example, allows for the conversion of benzoic acids into arylboronate esters, which are versatile intermediates for Suzuki-Miyaura cross-coupling reactions. nih.gov This method has been shown to be effective for benzoic acids bearing electron-withdrawing groups, such as a trifluoromethyl group. nih.gov

Annulation reactions involving benzoic acids can be used to construct fused ring systems. For instance, rhodium-catalyzed annulation of benzoic acids with formaldehyde (B43269) and malonates provides a route to indanones. acs.org Transition-metal-catalyzed oxidative annulation reactions are also employed to synthesize various benzo-fused heterocyclic compounds from benzoic acid derivatives. researchgate.net

Formation of Anhydrides and Acyl Halides

This compound can be converted into more reactive derivatives such as anhydrides and acyl halides, which serve as important intermediates for further functionalization.

The corresponding acyl chloride, 3-(2,2,2-trifluoroethyl)benzoyl chloride, can be synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). wikipedia.orgturito.com The synthesis of 3-(trifluoromethyl)benzoyl chloride, a closely related compound, has been achieved from 3'-(trifluoromethyl)acetophenone (B147564) using a mixture of S₂Cl₂ and SO₂Cl₂. chemicalbook.com

Symmetrical anhydrides, such as 3-(2,2,2-trifluoroethyl)benzoic anhydride, can be prepared by the dehydration of the carboxylic acid, often using acetic anhydride or phosphorus pentoxide. wikipedia.orgorgsyn.org Alternatively, the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid can also yield the anhydride. researchgate.net

Reactivity of the Trifluoroethyl Moiety

The trifluoroethyl group is generally stable, but under specific conditions, it can undergo transformations, providing another avenue for the derivatization of this compound.

Modifications and Derivatizations of the Trifluoromethyl Group (e.g., Defluorination)

Selective transformation of the C-F bonds in a trifluoromethyl group is challenging due to their high bond strength. However, methods for the defluorination of aromatic trifluoromethyl groups have been developed. tcichemicals.com For instance, catalytic hydrodefluorination of polyfluoroarenes has been achieved using bifunctional iridium catalysts, with the C-F bond cleavage often occurring at positions activated by electron-withdrawing groups. mdpi.com Enzymatic defluorination of organofluorine compounds using dehalogenase enzymes has also been reported, although this is more commonly applied to smaller aliphatic molecules. nih.gov While specific examples for the trifluoroethyl group on a benzoic acid are scarce, these methodologies suggest potential pathways for its modification.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoic Acid Core

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic properties of its two substituents: the carboxylic acid group and the 2,2,2-trifluoroethyl group. Both of these groups are electron-withdrawing and thus deactivate the benzene (B151609) ring towards electrophilic aromatic substitution, while directing incoming electrophiles to the meta-position.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation are anticipated to proceed at the positions meta to both the carboxylic acid and the trifluoroethyl groups. For this compound, the available meta positions are C5 (meta to the trifluoroethyl group) and C2/C6 (meta to the carboxylic acid group). Steric hindrance from the adjacent trifluoroethyl group may influence the regioselectivity of the substitution.

A study on the nitration of the structurally related 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid demonstrated that nitration is a feasible transformation for this class of compounds. soton.ac.uk The reaction, carried out with a mixture of nitric and sulfuric acids, highlights the possibility of introducing a nitro group onto the deactivated aromatic ring. soton.ac.uk For this compound, nitration is expected to yield primarily 3-nitro-5-(2,2,2-trifluoroethyl)benzoic acid, as both existing substituents direct the incoming nitro group to this position.

Similarly, other electrophilic aromatic substitution reactions are expected to follow this regiochemical preference. The conditions for these reactions, however, would need to be more forcing than those used for activated aromatic rings due to the deactivating nature of the substituents.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is generally not feasible on this compound itself, as it lacks a suitable leaving group on the aromatic ring. However, halogenated derivatives of this compound can serve as precursors for NAS reactions. The presence of the strongly electron-withdrawing trifluoroethyl and carboxyl groups would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to these groups.

For instance, a bromo-substituted derivative, such as 4-bromo-3-(2,2,2-trifluoroethyl)benzoic acid, could potentially undergo nucleophilic substitution with various nucleophiles. The bromine atom is positioned ortho to the trifluoroethyl group and meta to the carboxylic acid. The combined electron-withdrawing effect of these groups would facilitate the attack of a nucleophile at the carbon bearing the bromine atom.

| Reaction Type | Expected Major Product | Key Considerations |

| Nitration | 3-Nitro-5-(2,2,2-trifluoroethyl)benzoic acid | Requires strong nitrating conditions (e.g., HNO₃/H₂SO₄). |

| Halogenation | 3-Halo-5-(2,2,2-trifluoroethyl)benzoic acid | Requires a Lewis acid catalyst (e.g., FeBr₃ for bromination). |

| Sulfonation | 3-(Sulfonyl)-5-(2,2,2-trifluoroethyl)benzoic acid | Requires fuming sulfuric acid (H₂SO₄/SO₃). |

| Nucleophilic Aromatic Substitution (on a halo-derivative) | Substitution of the halogen by a nucleophile. | Requires a halogenated precursor and a strong nucleophile. The rate is enhanced by the electron-withdrawing substituents. |

Formation of Complex Molecular Architectures and Heterocyclic Systems

The carboxylic acid functionality of this compound provides a convenient handle for its incorporation into more complex molecules and for the construction of heterocyclic systems.

One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester. This activated intermediate can then participate in a variety of coupling and cyclization reactions.

Synthesis of Heterocyclic Systems:

Substituted benzoic acids are valuable starting materials for the synthesis of a wide range of heterocyclic compounds, including pyrimidines and their fused ring systems. For example, the reaction of a substituted benzoic acid with an appropriate amino-substituted heterocycle in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of a new heterocyclic ring. A general method for the synthesis of 8-bromo-5-chloro-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines involves the reaction of a hydrazinopyrimidine with a substituted benzoic acid. ijesrr.org This suggests a plausible route where this compound could be used to synthesize novel triazolopyrimidine derivatives.

Another approach to heterocycle synthesis involves intramolecular cyclization reactions of appropriately substituted benzoic acid derivatives. For instance, a derivative of this compound bearing a suitable nucleophilic group at the 2-position could undergo cyclization to form a fused heterocyclic system.

The following table outlines potential strategies for the derivatization of this compound for the synthesis of complex molecules and heterocycles.

| Derivative | Reaction Type | Potential Product Class |

| Acyl Chloride | Acylation of amines or alcohols | Amides, Esters |

| Acyl Chloride | Friedel-Crafts Acylation | Diaryl ketones |

| Ester | Claisen Condensation | β-keto esters |

| Carboxylic Acid | Condensation with amino-heterocycles | Fused heterocyclic systems (e.g., pyrimidines) |

| Ortho-substituted derivative | Intramolecular cyclization | Fused bicyclic or polycyclic systems |

Role As a Molecular Building Block and Scaffold in Advanced Chemical Design

Application in the Synthesis of Fluorinated Analogs and Derivatives

The presence of the trifluoroethyl group makes 3-(2,2,2-trifluoroethyl)benzoic acid a key intermediate in the synthesis of fluorinated analogs of existing drugs and novel bioactive compounds. The incorporation of trifluoromethyl (-CF3) or related fluoroalkyl groups is a widely used strategy in medicinal chemistry to enhance the efficacy of active pharmaceutical ingredients (APIs). innospk.commdpi.com The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group. mdpi.com

A prominent example of this application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The well-known COX-2 inhibitor, Celecoxib (B62257), features a trifluoromethyl group on its pyrazole (B372694) ring. mdpi.com Research into new COX-2 inhibitors has involved the synthesis of numerous celecoxib analogs where the core structure is modified. nih.govjst.go.jpnih.gov For instance, analogs have been designed where the phenylsulfonamide part of celecoxib is replaced with other moieties, such as salicylic (B10762653) acid or a sulfonylazide bioisostere. nih.govjst.go.jp In these syntheses, a trifluoromethyl-substituted phenyl group, often derived from a corresponding benzoic acid, is a critical component for maintaining or improving selective COX-2 inhibition. nih.govnih.gov Molecular modeling studies have shown that the trifluoromethyl group can fit into specific hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity. nih.gov

The general synthetic utility of fluorinated benzoic acids is well-established. They can be readily converted into other functional groups or attached to larger molecular scaffolds through reactions like amination or esterification, making them foundational materials for creating diverse libraries of fluorinated derivatives for drug discovery. ossila.comgoogle.com

Contribution to Scaffold Design in Medicinal Chemistry Research

The this compound structure represents a valuable scaffold in medicinal chemistry. A scaffold is the core structure of a molecule upon which various functional groups are built to interact with biological targets. nih.gov The benzoic acid portion provides a convenient attachment point, while the trifluoroethylphenyl moiety offers specific steric and electronic properties that can be exploited in drug design. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a compound's structure affect its biological activity. iomcworld.com The fluorinated benzoic acid scaffold is frequently used in such studies. The position and nature of substituents on the phenyl ring are critical for interaction with biological targets. researchgate.net

For example, in the development of inhibitors for enzymes like COX-2, the presence of a trifluoromethyl group on a phenyl ring is a key determinant of activity. mdpi.comresearchgate.net SAR studies on indazole derivatives have shown that introducing an electron-withdrawing group, such as a trifluoromethylphenyl moiety, can lead to higher inhibitory activity. nih.gov Similarly, studies on rutaecarpine (B1680285) derivatives found that fluorination could enhance selective COX-2 inhibition and metabolic stability. frontiersin.org These studies systematically alter the molecule—for instance, by moving the trifluoromethyl group to different positions or replacing it with other groups—to map out the structural requirements for optimal potency and selectivity. nih.gov The insights gained from SAR studies on various fluorinated benzoic acid scaffolds help guide the rational design of more effective therapeutic agents. iomcworld.com

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes. This compound can serve as a building block for such probes. Its structure contains a carboxylic acid that can act as a "handle" for attaching the molecule to a ligand or pharmacophore of interest. sigmaaldrich.com

Utilization in Advanced Materials and Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realms of materials science and agriculture.

Benzoic acid derivatives are well-known for their ability to form liquid crystals (LCs), which are phases of matter with properties between those of conventional liquids and solid crystals. nih.govnih.gov The formation of these ordered structures is often driven by intermolecular hydrogen bonding between the carboxylic acid groups. tandfonline.com This self-assembly into organized structures is crucial for their application in technologies like displays. nih.gov

Research has shown that the position of substituents on the benzoic acid ring significantly impacts the mesomorphic (liquid crystalline) properties. Studies comparing 3- and 4-substituted alkanoyloxy benzoic acids have demonstrated that the meta-positioning of the side chain, as in this compound, influences the thermal stability and optical properties of the resulting liquid crystal phase. nih.gov The trifluoroethyl group would further modify these properties due to its size and polarity. Furthermore, benzoic acid derivatives can be used to create polymers that exhibit liquid-crystalline behavior, either as part of the main polymer chain or as side chains. researchgate.net Related compounds like 3-(Trifluoromethyl)benzoic acid are also noted as building blocks for advanced polymers. innospk.com

Fluorinated compounds play a critical role in the modern agrochemical industry, with a significant percentage of recently launched pesticides containing fluorine. nih.govresearchgate.net The trifluoromethyl group is particularly prevalent, valued for its ability to enhance the biological activity and stability of herbicides, fungicides, and insecticides. innospk.comnih.gov

Trifluoromethyl-substituted benzoic acids are important intermediates in the synthesis of these agrochemicals. google.com For example, 2-(Trifluoromethyl)benzoic acid is a known precursor for the synthesis of fluopyram, a broad-spectrum fungicide. guidechem.com The synthesis involves reacting the benzoic acid derivative with other chemical components to build the final, complex active ingredient. Given the structural similarities and the established importance of the trifluoromethylphenyl moiety in agrochemicals, this compound is a valuable building block for the development of new and effective crop protection agents. innospk.com

Advanced Spectroscopic and Analytical Methodologies for Research on 3 2,2,2 Trifluoroethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a primary technique for the unambiguous determination of the chemical structure of organic molecules in solution. For fluorinated compounds like 3-(2,2,2-Trifluoroethyl)benzoic acid, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C nuclei, are particularly informative.

¹⁹F NMR for Comprehensive Characterization of Fluorinated Moieties

¹⁹F NMR spectroscopy is exceptionally useful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. It provides specific information about the chemical environment of the fluorine atoms within a molecule. ethz.ch

In the case of this compound, the three fluorine atoms of the trifluoroethyl group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is expected to appear as a triplet. This splitting pattern arises from the coupling (known as J-coupling) between the fluorine nuclei and the two adjacent protons of the methylene (B1212753) (-CH₂-) group. The chemical shift of this triplet is characteristic of the trifluoroethyl group attached to a benzene (B151609) ring. For instance, in the closely related compound (2,2,2-Trifluoroethyl)benzene, the ¹⁹F NMR signal appears at approximately -66.0 ppm as a triplet with a coupling constant (J) of around 11.6 Hz. beilstein-journals.org The precise chemical shift can be influenced by factors such as solvent polarity, concentration, and the electronic environment of the molecule. researchgate.net

Table 1: Representative ¹⁹F NMR Data for a Trifluoroethyl Moiety An interactive data table representing typical ¹⁹F NMR characteristics for a -CH₂CF₃ group attached to a benzene ring.

| Feature | Typical Value | Description |

|---|---|---|

| Chemical Shift (δ) | ~ -66.0 ppm | Relative to CFCl₃ standard. beilstein-journals.org |

| Multiplicity | Triplet (t) | Due to coupling with two adjacent -CH₂- protons. beilstein-journals.org |

¹H and ¹³C NMR for Detailed Structural and Conformational Analysis

¹H and ¹³C NMR spectra provide a complete picture of the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the aromatic protons and the ethyl bridge protons.

Aromatic Region: The four protons on the benzene ring would appear in the typical aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and splitting patterns depend on their position relative to the carboxylic acid and trifluoroethyl substituents.

Aliphatic Region: The two protons of the methylene (-CH₂-) group would appear as a quartet. This quartet pattern results from coupling to the three equivalent fluorine atoms of the adjacent -CF₃ group. For (2,2,2-Trifluoroethyl)benzene, this quartet is observed around 3.31 ppm with a coupling constant of approximately 10.8 Hz. beilstein-journals.org The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Signals for the six carbons of the benzene ring would be observed.

Carboxyl Carbon: The carbon of the -COOH group would appear significantly downfield (typically >165 ppm). researchgate.net

Trifluoroethyl Group: The methylene carbon (-CH₂-) signal would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon (-CF₃) itself would also be a quartet due to the same coupling. For example, in similar structures, the -CH₂- carbon signal shows a quartet with a coupling constant of about 30 Hz, while the -CF₃ carbon signal is a quartet with a much larger coupling constant of around 275 Hz. beilstein-journals.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound An interactive data table summarizing expected NMR chemical shifts (δ) and multiplicities for the target compound, based on analogous structures.

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | -COOH | >10 | Broad Singlet | - |

| ¹H | Aromatic-H | 7.4 - 8.2 | Multiplets | - |

| ¹H | -CH₂- | ~ 3.4 | Quartet (q) | ³JHF ≈ 11 Hz beilstein-journals.org |

| ¹³C | -COOH | >165 | Singlet | - |

| ¹³C | Aromatic-C | 125 - 135 | Singlets | - |

| ¹³C | -CH₂- | ~ 40 | Quartet (q) | ²JCF ≈ 30 Hz beilstein-journals.org |

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms, which is essential for structural verification and the analysis of unknown derivatives. ethz.ch

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene (-CH₂-) proton quartet to its carbon signal. acs.org

Mass Spectrometry Techniques for Compound Analysis and Discovery

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Accurate-Mass Mass Spectrometry (HRAM-MS) for Elemental Composition and Unidentified Analytes

HRAM-MS, often performed using technologies like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides extremely high mass resolution and accuracy (typically below 1 part-per-million, ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its measured mass. For this compound (C₉H₇F₃O₂), HRAM-MS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This capability is invaluable for identifying unknown derivatives, impurities, or metabolites in a sample, as an accurate mass measurement provides a highly specific molecular formula for the unknown analyte. researchgate.net

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Trace Analysis

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. researchgate.netnih.gov It is the method of choice for detecting and quantifying low concentrations of fluorinated benzoic acids and their derivatives in complex matrices such as environmental water samples or biological fluids. researchgate.netdaneshyari.comresearchgate.net

The process involves:

Chromatographic Separation (LC): The sample is injected into an HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) system. The components of the mixture, including the target analyte and its derivatives, are separated based on their chemical properties as they pass through the chromatography column. vu.edu.au

Tandem Mass Spectrometry (MS/MS): As each separated component exits the column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In the first stage (MS1), an ion corresponding to the analyte's molecular weight is selected. This "parent" ion is then fragmented, and the resulting "daughter" ions are analyzed in the second stage (MS2). daneshyari.com

This technique, particularly when using modes like Multiple Reaction Monitoring (MRM), is highly specific and sensitive, allowing for quantification down to the nanogram per milliliter (ng/mL) range or lower. nih.gov This makes it ideal for trace analysis in various research and monitoring applications. researchgate.netdaneshyari.com

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2,2,2-Trifluoroethyl)benzene |

| 3-(Trifluoromethyl)benzoic acid |

| 2-(Trifluoromethyl)benzoic acid |

| 3,5-Bis(trifluoromethyl)benzoic Acid |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A critical application of this technique in the study of benzoic acid derivatives is the characterization of non-covalent intermolecular interactions that dictate how molecules arrange themselves in a crystal lattice. For carboxylic acids, the most prominent of these is hydrogen bonding. While specific crystallographic data for this compound is not publicly available, extensive research on related fluorinated benzoic acids provides a clear model for its expected solid-state behavior.

For instance, studies on isomers of nitro trifluoromethyl benzoic acid and chloro-trifluorobenzoic acid consistently reveal the formation of centrosymmetric dimers. researchgate.netresearchgate.net In this arrangement, two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups. This creates a characteristic eight-membered ring motif denoted with the graph-set notation R²₂(8).

The presence of the bulky and highly electronegative trifluoroethyl group is expected to introduce significant steric and electronic effects that influence the molecule's planarity. In many substituted benzoic acids, steric hindrance causes the carboxylic acid group to twist out of the plane of the benzene ring. researchgate.netresearchgate.net X-ray diffraction precisely measures this dihedral angle, offering insight into the balance between steric repulsion and electronic conjugation.

Table 1: Representative Hydrogen-Bond Geometry for a Fluorinated Benzoic Acid Dimer (Data from a related compound, 3-Chloro-2,4,5-trifluorobenzoic acid)

| D—H···A Interaction | D—H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| O—H···O | 0.82 | 1.84 | 2.658 | 178 |

Data sourced from a study on 3-Chloro-2,4,5-trifluorobenzoic acid, which exemplifies the typical hydrogen-bonding parameters in such structures. researchgate.net D = Donor atom, A = Acceptor atom.

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. These methods measure the vibrational frequencies of chemical bonds, which are unique to the types of bonds and their molecular environment.

Functional Group Analysis: The IR and Raman spectra of this compound are dominated by characteristic vibrations of its constituent functional groups. The carboxylic acid group gives rise to several distinct bands:

O—H Stretch: A very broad and strong absorption band in the IR spectrum, typically centered around 2500–3300 cm⁻¹. The breadth is a hallmark of the strong hydrogen bonding in the dimeric structure discussed previously. nih.gov

C=O Stretch: An intense, sharp absorption in the IR spectrum, usually found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acid dimers. mdpi.com

C—O Stretch and O—H Bend: These vibrations are coupled and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), often near 1420 cm⁻¹, 1300 cm⁻¹, and 920 cm⁻¹. ias.ac.in

The trifluoroethyl group and the benzene ring also produce characteristic signals:

C—F Stretches: The highly polar C-F bonds lead to very strong absorption bands in the IR spectrum, typically in the 1100–1350 cm⁻¹ region.

Aromatic C=C Stretches: These occur in the 1450–1600 cm⁻¹ range. mdpi.com

Aromatic C—H Stretches: These are observed as weaker bands above 3000 cm⁻¹. mdpi.com

CH₂ Vibrations: The methylene group introduces scissoring, wagging, and twisting modes in the fingerprint region.

Table 2: Characteristic Vibrational Frequencies for 3-(Trifluoromethyl)benzoic Acid (a close structural analog)

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 2500-3300 (broad) | ν(O—H) | Carboxylic Acid (Dimer) |

| ~1700 | ν(C=O) | Carboxylic Acid (Dimer) |

| 1450-1600 | ν(C=C) | Aromatic Ring |

| 1320-1340 | ν(C—F) | Trifluoromethyl |

| 1100-1200 | ν(C—F) | Trifluoromethyl |

| ~1300 | ν(C—O) / δ(O—H) | Carboxylic Acid |

Frequencies are approximate and based on spectral data for the analog 3-(Trifluoromethyl)benzoic acid. nist.govnih.gov ν = stretching, δ = bending.

Conformational Analysis: The this compound molecule possesses conformational flexibility due to rotation around the C(aryl)—C(ethyl) and C—C single bonds of the side chain. Different spatial arrangements of the trifluoroethyl group relative to the benzene ring (rotational isomers or rotamers) will have slightly different potential energies. Vibrational spectroscopy can be used to study this phenomenon, as different conformers may exhibit unique spectral bands or shifts in vibrational frequencies. nih.gov By analyzing spectra at varying temperatures or in different phases (gas, liquid, solid), it is possible to identify bands corresponding to different conformers and, in some cases, determine their relative thermodynamic stabilities.

Computational and Theoretical Studies on 3 2,2,2 Trifluoroethyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize molecular geometry and calculate electronic properties. niscpr.res.inresearchgate.net For 3-(2,2,2-trifluoroethyl)benzoic acid, these calculations elucidate the distribution of electrons and the energy landscape of the molecule.

Key parameters derived from these studies include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. niscpr.res.in Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. niscpr.res.inresearchgate.net

Table 1: Predicted Electronic Properties of this compound Note: These values are representative examples based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 6.3 eV | Indicates high chemical stability |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the trifluoroethyl side chain in this compound makes conformational analysis crucial. The rotation around the bond connecting the ethyl group to the benzene (B151609) ring and the internal rotation within the ethyl group itself give rise to various conformers with different energies. Computational methods can predict the most stable conformation and the energy barriers between different rotational states.

Table 2: Key Dihedral Angles for Conformational Analysis Note: This table illustrates the key rotational degrees of freedom that would be studied in a conformational analysis.

| Dihedral Angle | Description | Impact on Conformation |

|---|---|---|

| C(ring)-C(ring)-C(ethyl)-C(ethyl) | Rotation of the entire ethyl group relative to the benzene ring | Determines the overall orientation of the side chain |

| C(ring)-C(ethyl)-C(ethyl)-F | Rotation of the trifluoromethyl group | Influences local steric and electronic interactions |

| C(ring)-C(ring)-C(acid)-O(acid) | Rotation of the carboxylic acid group relative to the benzene ring | Affects hydrogen bonding and crystal packing |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting the chemical reactivity of this compound. The electronic properties calculated in quantum chemical studies, such as the FMO energies and MEP maps, are direct predictors of reactivity. niscpr.res.in A high HOMO-LUMO gap suggests that the molecule is kinetically stable, while the specific locations of the HOMO and LUMO orbitals indicate the most likely sites for oxidation and reduction, respectively.

The MEP map highlights electron-rich areas (negative potential), such as the oxygen atoms of the carboxylic acid group, which are prone to electrophilic attack. Conversely, electron-deficient regions (positive potential), often found around the hydrogen atoms and the trifluoromethyl group, indicate sites for nucleophilic interaction. These computational insights can be used to predict the outcomes of various chemical reactions, such as electrophilic aromatic substitution on the benzene ring or nucleophilic addition to the carboxyl group, thereby guiding synthetic efforts.

Molecular Modeling for Scaffold and Ligand Design

Benzoic acid derivatives are common scaffolds in medicinal chemistry and drug discovery. ossila.com The presence of the trifluoroethyl group can significantly enhance properties like lipophilicity and metabolic stability, making this compound an interesting building block for designing new therapeutic agents. ossila.com

Molecular modeling techniques, including molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, are used to design and evaluate potential ligands based on this scaffold. nih.gov Docking simulations can predict how molecules derived from this compound might bind to the active site of a target protein, such as an enzyme or receptor. niscpr.res.inresearchgate.net These models help identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity and selectivity, accelerating the process of drug development. nih.gov

Computational Prediction of Transformation Pathways (e.g., in silico models of chemical degradation)

In silico models are increasingly used to predict the potential transformation pathways of chemicals in biological or environmental systems. wur.nl For this compound, these computational models can simulate its metabolic fate or environmental degradation.

By applying algorithms that recognize known biotransformation reactions (e.g., oxidation, hydroxylation, conjugation) or chemical degradation processes (e.g., hydrolysis, photolysis), it is possible to predict a set of potential metabolites or degradation products. nih.gov For this specific molecule, models would likely investigate the stability of the highly robust C-F bonds, potential aromatic ring hydroxylation by metabolic enzymes like cytochrome P450s, and conjugation of the carboxylic acid group. Such predictive studies are valuable for assessing the potential persistence, bioaccumulation, and toxicity of the compound and its derivatives without extensive experimental testing.

Emerging Research Areas and Future Perspectives for 3 2,2,2 Trifluoroethyl Benzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex fluorinated molecules like 3-(2,2,2-trifluoroethyl)benzoic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency. The principles of flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, are well-suited for handling the often energetic and hazardous reagents used in fluorination reactions. eurekalert.org

For instance, the continuous flow synthesis of other fluorinated benzoic acids, such as 2,4,5-trifluorobenzoic acid, has been successfully demonstrated. researchgate.net This process often involves the generation of unstable intermediates, like Grignard reagents, which can be more safely handled in the small, controlled volumes of a flow reactor. researchgate.net Similarly, the carboxylation of aromatic compounds using CO2 can be performed with high efficiency in gas-liquid flow reactors. durham.ac.uk These established methodologies provide a strong foundation for developing a continuous flow process for the synthesis of this compound, potentially involving the trifluoroethylation of a benzoic acid precursor or the carboxylation of a trifluoroethylated aromatic ring in a continuous manner.

Automated synthesis platforms, often used in the production of radiopharmaceuticals, further enhance the capabilities of flow chemistry by allowing for precise control over reaction parameters and high-throughput experimentation. rsc.orgresearchgate.net The development of automated systems for the synthesis of 18F-labeled radiopharmaceuticals showcases the potential for automating complex, multi-step syntheses of fluorinated compounds. acs.orgnih.gov Integrating such platforms with the synthesis of this compound could enable rapid optimization of reaction conditions and the efficient production of derivatives for various applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Fluorinated Benzoic Acid Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents and exothermic reactions. | Enhanced safety due to small reaction volumes and better heat dissipation. |

| Reaction Control | Difficult to precisely control temperature, pressure, and mixing. | Precise control over reaction parameters, leading to higher reproducibility. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | More straightforward scalability by running the system for longer periods. |

| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Increased efficiency through process intensification and in-line purification. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties imparted by the trifluoroethyl group suggest that this compound may exhibit novel reactivity patterns. The trifluoroethyl group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the carboxylic acid moiety. libretexts.org This opens up avenues for exploring unprecedented transformations that are not readily achievable with other substituted benzoic acids.

One area of interest is the selective C-H functionalization of the benzoic acid ring. While ortho-C-H functionalization of benzoic acids is well-established, directing reactions to the meta and para positions remains a challenge. nih.govresearchgate.net The presence of the trifluoroethyl group at the meta position could electronically influence the regioselectivity of further substitutions. Research into transition-metal catalyzed meta-C-H functionalization of benzoic acid derivatives provides a starting point for exploring similar reactions on this compound. researchgate.net

Furthermore, the trifluoroethyl group itself can be a site for chemical modification. While the C-F bond is generally robust, under specific catalytic conditions, it may be possible to achieve transformations involving the trifluoroethyl moiety. The reactivity of the carboxylic acid group can also be explored beyond standard esterification and amidation reactions. For example, catalytic decarbonylative cross-coupling reactions of carboxylic acids have emerged as a powerful tool for forming new C-C bonds. thieme-connect.de Applying such methods to this compound could lead to the synthesis of novel compounds with interesting properties.

Advances in Catalyst Development for Trifluoroethylation and Benzoic Acid Derivatization

Recent advances in catalysis are paving the way for more efficient and selective methods for both the synthesis and derivatization of this compound. The development of new catalysts for trifluoroethylation reactions is a key area of research. rsc.org While many methods focus on trifluoromethylation, there is growing interest in catalysts that can introduce the trifluoroethyl group. This includes the use of novel trifluoroethylating reagents and transition metal catalysts that can facilitate the coupling of these reagents with aromatic substrates. researchgate.net

For the derivatization of the benzoic acid, significant progress has been made in the development of catalysts for C-H functionalization. Palladium and rhodium catalysts have been shown to be effective for the ortho- and meta-olefination and acetoxylation of benzoic acid derivatives. researchgate.netresearchgate.net Iridium-catalyzed ortho-C-H methylation and iodination of benzoic acids have also been reported, demonstrating the potential for a wide range of functionalizations. researchgate.net These catalytic systems could be adapted for the selective derivatization of this compound, allowing for the synthesis of a diverse library of compounds.

Moreover, enzymatic catalysis is emerging as a powerful tool for the selective functionalization of C-H bonds. Engineered enzymes, such as cytochrome P450s, have been used for the trifluoroethylation of C(sp3)-H bonds. nih.gov The application of biocatalysis to the synthesis or modification of this compound could offer a green and highly selective alternative to traditional chemical methods.

Table 2: Selected Catalytic Methods for Benzoic Acid Derivatization

| Reaction Type | Catalyst System | Position Functionalized |

| Olefination | Pd(II) with a nitrile-based sulfonamide template | meta |

| Acetoxylation | Pd(II) with a nitrile-based sulfonamide template | meta |

| Methylation | Iridium(III) with a Cp* ligand | ortho |

| Iodination | Iridium(III) with a Cp* ligand | ortho |

Computational-Guided Synthesis and Accelerated Materials Design

Computational chemistry and in silico methods are becoming indispensable tools for accelerating the discovery and development of new molecules and materials. For this compound, computational approaches can be used to predict its reactivity, guide the design of synthetic routes, and explore its potential applications in materials science.

Density functional theory (DFT) calculations can be employed to understand the electronic structure of this compound and how the trifluoroethyl and carboxylic acid groups influence each other's reactivity. psu.edunih.gov This understanding can help in predicting the most likely sites for electrophilic or nucleophilic attack and in designing catalysts that can selectively target specific C-H bonds for functionalization. mit.edu Computational studies can also be used to model reaction pathways and transition states, providing insights into reaction mechanisms and helping to optimize reaction conditions. nih.gov

In the realm of materials science, computational screening can be used to predict the properties of materials incorporating this compound. For example, its potential use in polymers, liquid crystals, or as a component in metal-organic frameworks (MOFs) can be evaluated through molecular modeling. The trifluoroethyl group can impart unique properties such as hydrophobicity and thermal stability, which can be predicted and optimized using computational methods. mdpi.com This in silico approach allows for the rapid screening of a large number of potential structures, accelerating the design and discovery of new materials with desired functionalities. The understanding of intermolecular interactions, such as hydrogen bonding and π-stacking, involving substituted benzoic acids can also be enhanced through molecular dynamics simulations. ucl.ac.uk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,2,2-Trifluoroethyl)benzoic acid, and how are intermediates purified?

- Synthesis Methods :

-

Nucleophilic Substitution : Reacting halobenzoic acid derivatives (e.g., 3-bromo- or 3-nitrobenzoic acid) with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .

-

Reduction of Nitro Precursors : Reduction of nitro-substituted intermediates using hydrogen gas with Pd/C or Fe powder in acidic media to yield the amino group, followed by functionalization .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with hexane/ethyl acetate) ensures purity .

Synthetic Step Reagents/Conditions Yield Optimization Tips Trifluoroethylation K₂CO₃, DMF, 80°C, 12h Use excess trifluoroethyl iodide Nitro Reduction H₂/Pd-C, MeOH, RT Monitor reaction via TLC/LCMS

Q. Which spectroscopic techniques are most effective for characterizing trifluoroethyl-substituted benzoic acids?

- 1H/19F NMR : Essential for confirming substitution patterns and trifluoroethyl group integration. Deuterated solvents (CDCl₃, DMSO-d₆) resolve splitting patterns influenced by electronegative fluorine .

- HRMS : Validates molecular ion peaks and fragment patterns, critical for distinguishing regioisomers .

- FTIR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data for trifluoroethyl-substituted benzoic acid derivatives?

- Solvent Effects : Deuterated DMSO induces downfield shifts for acidic protons (e.g., -COOH), while CDCl₃ may obscure exchangeable protons. Compare spectra across solvents .

- Dynamic Effects : Rotameric equilibria in the trifluoroethyl group can split signals. Use variable-temperature NMR to resolve .

- Contradictions : If unexpected peaks arise, validate via spiking with authentic samples or 2D NMR (COSY, HSQC) .

Q. What strategies enhance yield in multi-step syntheses involving palladium-catalyzed couplings?

- Catalyst Selection : Pd(PPh₃)₂Cl₂ improves Stille couplings (e.g., tributylstannane reactions) compared to cheaper alternatives .

- Optimized Workup : Post-reaction quenching with KF removes tin byproducts; celite filtration prevents column contamination .

- Table: Palladium-Catalyzed Coupling Conditions

| Reaction Type | Catalyst | Base/Solvent | Yield Range |

|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₂Cl₂ | Toluene, 110°C | 72% |

| Suzuki-Miyaura | Pd(OAc)₂/XPhos | DME/H₂O | 50–85% |

Q. How does the trifluoroethyl group influence biological activity in enzyme interaction studies?

- Mechanistic Role : The -CF₃CH₂ group enhances lipophilicity (logP), improving membrane permeability. Its strong electron-withdrawing effect stabilizes charge-transfer interactions in enzyme active sites .

- Case Study : In carbonic anhydrase inhibition, the trifluoroethyl moiety increases binding affinity by 10-fold compared to ethyl analogs due to hydrophobic and electrostatic effects .

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantifies binding constants (KD) .

- Molecular Dynamics Simulations : Models van der Waals interactions between -CF₃ and hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. Conflicting bioactivity results in trifluoroethyl derivatives: How to resolve?

- Potential Causes :

- Impurity Artifacts : Byproducts from incomplete reduction (e.g., residual nitro compounds) may skew assays. Validate purity via HPLC (>95%) before testing .

- Solubility Issues : Low aqueous solubility of trifluoroethyl derivatives can lead to false negatives. Use DMSO stocks with <0.1% final concentration .

Methodological Best Practices

- Synthetic Optimization : For scale-up, replace hydrogen gas with safer reducing agents (e.g., ammonium formate) .

- Biological Assays : Pre-incubate compounds with serum albumin to assess protein binding interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.